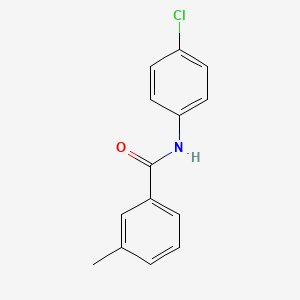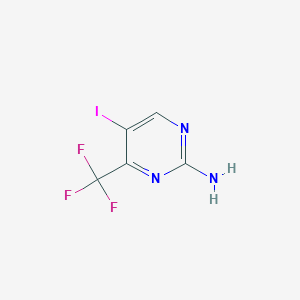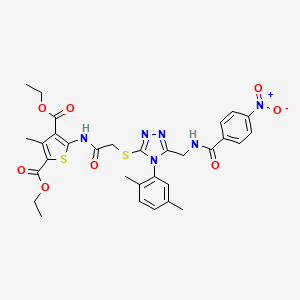
N-(4-chlorophenyl)-3-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-3-methylbenzamide, also known as 4C3MB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of benzamides and is commonly used in the field of medicinal chemistry and drug discovery. In
Applications De Recherche Scientifique
Environmental Behavior and Toxicity
Chlorophenols and Parabens
Chlorophenols, structurally similar to "N-(4-chlorophenyl)-3-methylbenzamide," are widely studied for their occurrence, fate, and behavior in aquatic environments. Despite being biodegradable, chlorophenols are ubiquitous in surface water and sediments due to the continuous introduction from the consumption of paraben-based products. They may act as weak endocrine disrupter chemicals, but controversy surrounds their health effects. Chlorinated parabens, by-products of reactions with free chlorine, have been detected in wastewater, swimming pools, and rivers, indicating a need for further studies on their toxicity (Haman et al., 2015).
Toxicity of Chlorinated Compounds
Various chlorinated compounds, including chlorophenols and chlorinated hydrocarbons, exhibit a range of toxic effects. These include central nervous system, reproductive, liver, and kidney toxicity, as well as carcinogenicity. The specific behaviors and impacts of these compounds in the environment and on human health highlight the complex interplay between chemical structure, environmental persistence, and biological activity (Ruder, 2006).
Degradation and Remediation
Biodegradation by Microorganisms
The degradation of chlorophenols and related compounds in the environment is significantly influenced by microbial activity. Microorganisms play a crucial role in the remediation of these compounds, converting them into less harmful substances through various metabolic pathways. This process is essential for mitigating the environmental impact of chlorophenols and ensuring the health of aquatic ecosystems (Magnoli et al., 2020).
Degradation by Zero Valent Iron
The use of zero valent iron (ZVI) and iron-based bimetallic systems has shown potential in efficiently dechlorinating chlorophenols, including those structurally related to "this compound." These systems facilitate the removal of chlorophenols through dechlorination, sorption, and co-precipitation, overcoming limitations associated with surface passivation over time. The efficiency of these remediation techniques highlights the importance of developing advanced materials for environmental cleanup efforts (Gunawardana et al., 2011).
Mécanisme D'action
Mode of Action
It is known that similar compounds can interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
It is known that similar compounds can affect various biological activities, such as antiviral, anti-inflammatory, and anticancer activities . These activities suggest that N-(4-chlorophenyl)-3-methylbenzamide may influence multiple biochemical pathways and their downstream effects.
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of this compound is currently unknown .
Result of Action
Similar compounds have been found to have various biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds .
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO/c1-10-3-2-4-11(9-10)14(17)16-13-7-5-12(15)6-8-13/h2-9H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOSHRIGQWXMMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
81636-14-8 |
Source


|
| Record name | 4'-CHLORO-M-TOLUANILIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-ethyl 2-((3,5-bis(trifluoromethyl)benzoyl)imino)-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2548375.png)


![3-[[1-[3-(Dimethylamino)benzoyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2548384.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-methylcyclohexane-1-carboxylic acid](/img/structure/B2548385.png)
![2-[3-(4-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2548387.png)
![2-[(3R,4S)-3-Ethenyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]acetic acid](/img/structure/B2548389.png)

![1-Phenyl-4-(p-tolyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene](/img/structure/B2548393.png)
![4-[(2-Fluorosulfonyloxynaphthalen-1-yl)methyl]morpholine](/img/structure/B2548394.png)
![8-((4-Chlorophenyl)sulfonyl)-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2548395.png)
![methyl 2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanoate](/img/structure/B2548396.png)
